Ethyl 2-cyano-3-(quinolin-2-yl)propanoate
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Overview
Description
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is an organic compound with the molecular formula C15H14N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 2-chloroquinoline in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(quinolin-4-yl)propanoate
- Ethyl 2-cyano-3-(quinolin-3-yl)propanoate
- Ethyl 2-cyano-3-(quinolin-6-yl)propanoate
Uniqueness
Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-cyano-3-quinolin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)12(10-16)9-13-8-7-11-5-3-4-6-14(11)17-13/h3-8,12H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHYWLKGHHYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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